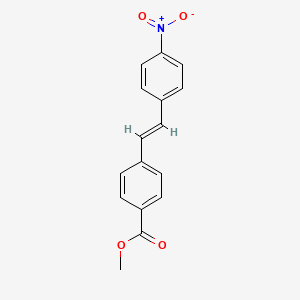
(E)-Methyl 4-(4-nitrostyryl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 4-(4-nitrostyryl)benzoate is an organic compound with the molecular formula C16H13NO4 It is a derivative of benzoic acid and features a nitro group and a styryl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-(4-nitrostyryl)benzoate typically involves a multi-step process. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form a styrene derivative. The general steps are as follows:
Formation of the Phosphonium Ylide: This involves the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt, which is then deprotonated to form the ylide.
Wittig Reaction: The ylide reacts with 4-nitrobenzaldehyde to form the styryl derivative.
Esterification: The styryl derivative is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 4-(4-nitrostyryl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically the corresponding carboxylic acid derivative.
Reduction: The major product is the amino derivative of the compound.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives of the original compound.
Scientific Research Applications
(E)-Methyl 4-(4-nitrostyryl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes for imaging applications.
Industry: The compound is used in the production of materials with specific optical properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (E)-Methyl 4-(4-nitrostyryl)benzoate depends on its specific application. In biological systems, it may interact with cellular components through its nitro and styryl groups, which can participate in various biochemical reactions. The molecular targets and pathways involved can include enzymes, receptors, and other proteins that interact with the compound’s functional groups.
Comparison with Similar Compounds
(E)-Methyl 4-(4-nitrostyryl)benzoate can be compared with other similar compounds, such as:
Methyl 4-nitrobenzoate: This compound lacks the styryl group and has different chemical properties and applications.
4-Nitrostyrene: This compound lacks the ester group and has different reactivity and uses.
Methyl 4-(4-aminostyryl)benzoate: This compound has an amino group instead of a nitro group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C16H13NO4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
methyl 4-[(E)-2-(4-nitrophenyl)ethenyl]benzoate |
InChI |
InChI=1S/C16H13NO4/c1-21-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(11-7-13)17(19)20/h2-11H,1H3/b3-2+ |
InChI Key |
PTBDNZRVAGPHKG-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841282.png)

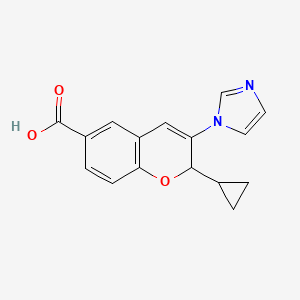
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)



![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)
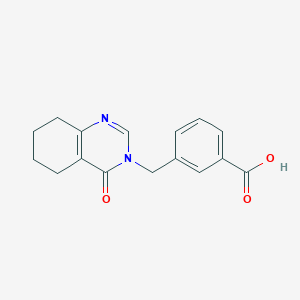
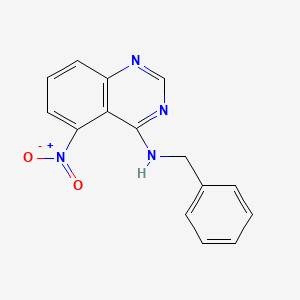


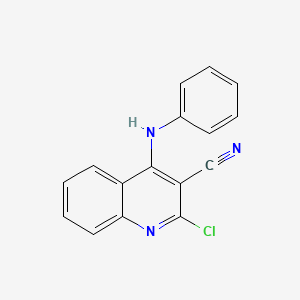
![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)
